molecular formula C20H12BrCl2NO2 B2586611 (Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone CAS No. 1321779-58-1

(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone

Cat. No.: B2586611
CAS No.: 1321779-58-1
M. Wt: 449.13
InChI Key: QGOJPMZZECMTCD-MYKKPKGFSA-N
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Description

(Z)-(2-((5-Bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a Schiff base derivative characterized by a methanone core substituted with halogenated aromatic groups. The Z-configuration of the benzylideneamino group is critical to its stereoelectronic properties, influencing its reactivity and intermolecular interactions. Key structural features include:

  • 5-Bromo-2-hydroxybenzylidene moiety: Introduces steric bulk and hydrogen-bonding capability via the hydroxyl group.
  • This compound’s synthesis likely involves a condensation reaction between a 5-bromo-2-hydroxybenzaldehyde derivative and a 2-amino-5-chlorophenyl ketone precursor, followed by purification via column chromatography .

Properties

IUPAC Name

[2-[(5-bromo-2-hydroxyphenyl)methylideneamino]-5-chlorophenyl]-(2-chlorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12BrCl2NO2/c21-13-5-8-19(25)12(9-13)11-24-18-7-6-14(22)10-16(18)20(26)15-3-1-2-4-17(15)23/h1-11,25H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOJPMZZECMTCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Cl)N=CC3=C(C=CC(=C3)Br)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12BrCl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

(Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, structural characteristics, and biological activities of this compound, supported by recent case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of the compound typically involves a condensation reaction between 5-bromo-2-hydroxybenzaldehyde and an amine derivative, leading to the formation of the Schiff base. The molecular structure can be analyzed using X-ray crystallography, which reveals significant details about bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding.

Table 1: Key Structural Features

AtomBond Length (Å)Description
C7-N11.284Double bond characteristic
C8-N21.374Single bond
C9-N31.421Single bond

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. The presence of halogen substituents, such as bromine and chlorine, enhances their activity against various bacterial strains.

Case Study: Antibacterial Properties
A study conducted on derivatives of similar structures showed effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Summary

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Anticancer Activity

The compound also shows promise in anticancer applications. Research indicates that similar Schiff bases can induce apoptosis in cancer cells through various mechanisms, including the disruption of mitochondrial function and the activation of caspase pathways.

Case Study: Cytotoxicity Evaluation
In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines such as HeLa and MCF-7. The results indicated that these compounds could inhibit cell proliferation effectively, with IC50 values ranging from 10 to 30 µM .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
  • Receptor Binding : The halogen substituents may enhance binding affinity to specific receptors involved in cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The following table compares substituent variations and synthesis yields of analogous methanone derivatives:

Compound Name Substituents (R1, R2, R3) Synthesis Yield Key Properties/Applications Reference
(Z)-Target Compound Br, Cl, OH Not reported Potential crystallographic studies
{2-[(3-Bromobenzylidene)amino]-5-chlorophenyl}(phenyl)methanone Br, Cl, H Not reported Crystallographically characterized
{5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone Cl, Cl, H Not reported Structural analysis via SHELX
(4-Chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone Cl, pentylindole Not reported Bioactive compound analog

Key Observations :

  • Halogenation: Bromine and chlorine substituents increase molecular polarity and melting points compared to non-halogenated analogs, as seen in crystallographic studies .
Structural and Crystallographic Analysis
  • Software Tools : The target compound’s structure may have been resolved using SHELX () or visualized via Mercury (), enabling comparison of bond lengths and angles with analogs .
  • Intermolecular Interactions: Derivatives with hydroxyl groups (e.g., target compound) exhibit stronger O–H···N hydrogen bonds versus halogen-only analogs, as observed in {5-Chloro-2-[(4-chlorobenzylidene)amino]phenyl}(phenyl)methanone .

Q & A

Q. What are the optimal synthetic routes for (Z)-(2-((5-bromo-2-hydroxybenzylidene)amino)-5-chlorophenyl)(2-chlorophenyl)methanone, and how are critical reaction conditions controlled?

Methodological Answer: The compound is synthesized via Schiff base formation between a halogenated benzaldehyde derivative (e.g., 5-bromo-2-hydroxybenzaldehyde) and a substituted aminophenyl methanone. Key steps include:

  • Condensation Reaction : Refluxing the aldehyde and amine precursors in ethanol or methanol under acidic (e.g., glacial acetic acid) or basic catalysis to form the imine bond .
  • Z-Isomer Control : The Z-configuration is stabilized by intramolecular hydrogen bonding between the hydroxyl group and the imine nitrogen, confirmed by FT-IR (stretching frequencies ~1600 cm⁻¹ for C=N) and NMR (downfield shifts for phenolic -OH and imine protons) .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane mixtures) or recrystallization from ethanol to isolate the pure Z-isomer .

Q. Critical Conditions :

  • Temperature: 60–80°C for condensation.
  • Solvent polarity: Higher polarity solvents favor Schiff base formation.
  • Reaction time: 6–12 hours for complete conversion .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.3–8.5 ppm (imine proton), δ 10–12 ppm (phenolic -OH, exchangeable), and aromatic protons split due to halogen substituents .
    • ¹³C NMR : Signals at ~160 ppm (C=N) and ~190 ppm (ketone carbonyl) .
  • FT-IR : Bands at ~3400 cm⁻¹ (-OH stretch), ~1600 cm⁻¹ (C=N), and ~1680 cm⁻¹ (C=O) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~490–500 for bromo/chloro substituents) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity. Kovacs retention indices can standardize elution times for reproducibility .

Advanced Research Questions

Q. How does X-ray crystallography confirm the Z-configuration and molecular packing of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) reveals:

  • Z-Configuration : Intramolecular H-bonding between the phenolic -OH and imine nitrogen (O···N distance ~2.6–2.8 Å) .
  • Molecular Packing :
    • C–H···O/N Interactions : Stabilize dimer formation (e.g., C–H···O distances ~3.2 Å) .
    • π-π Stacking : Aromatic rings align with interplanar distances of ~3.5 Å, influencing solid-state photophysical properties .

Q. Crystallographic Data (Example) :

ParameterValueSource
Space groupOrthorhombic, Pbca
Unit cell (Å)a = 7.46, b = 19.31, c = 24.40
R-factor0.043

Q. What computational approaches are used to study electronic properties and ligand-receptor interactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Basis Sets : B3LYP/6-311+G(d,p) for optimizing geometry and calculating frontier orbitals (HOMO-LUMO gaps ~3.5–4.0 eV) .
    • Electrostatic Potential Maps : Highlight nucleophilic/electrophilic regions for predicting reactivity .
  • Molecular Docking :
    • Targets : Enzymes like cyclooxygenase-2 (COX-2) or bacterial gyrase, with AutoDock Vina or Schrödinger Suite .
    • Binding Affinity : Docking scores (ΔG ~-8.0 kcal/mol) and hydrogen-bonding interactions with active-site residues (e.g., Arg120, Tyr355) .

Q. How are biological activities (e.g., antimicrobial, anticancer) evaluated methodologically?

Methodological Answer:

  • Antimicrobial Assays :
    • MIC Determination : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
    • Zone of Inhibition : Agar disk diffusion (20–25 mm zones at 100 µg/mL) .
  • Anticancer Screening :
    • MTT Assay : IC₅₀ values (e.g., ~10 µM against MCF-7 breast cancer cells) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining .

Q. How are synthetic impurities or degradation products analyzed and controlled?

Methodological Answer:

  • HPLC-MS : Monitor impurities like unreacted precursors or E-isomers. Limit of detection (LOD) ~0.1% .
  • Forced Degradation Studies :
    • Acidic/Basic Hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours .
    • Oxidative Stress : 3% H₂O₂ under UV light .
  • Regulatory Compliance : Follow ICH Q3A guidelines for impurity profiling .

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